

An In-depth Technical Guide on the Physical Characteristics of Ethosuximide-d3

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This guide provides a comprehensive overview of the known physical and chemical properties of **Ethosuximide-d3**, a deuterated analog of the anticonvulsant drug Ethosuximide. The information is intended for researchers, scientists, and professionals in drug development, offering key data on its characteristics, methodologies for its analysis, and its biological context.

Core Physical and Chemical Properties

Ethosuximide-d3, also known as 3-(Ethyl-d3)-3-methyl-2,5-pyrrolidinedione, is a labeled form of Ethosuximide where three hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic labeling is primarily for use in pharmacokinetic studies and as an internal standard in quantitative analyses.

Table 1: General and Physical Properties of Ethosuximide-d3



| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C7H8D3NO2 | [1][2] |
| Molecular Weight | 144.19 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [1] |
| Purity | ≥98% | [1][2] |
| Melting Point | 42-44°C | [1][3] |
| Boiling Point | 265.3 ± 9.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 123.8 ± 18.9 °C (Predicted) | [3] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C (Predicted) | [3] |

Table 2: Solubility Profile of Ethosuximide-d3 and Ethosuximide

| Solvent | Ethosuximide-d3 Solubility | Ethosuximide Solubility | Source |
|------------|-------------------------------|----------------------------|--------|
| Chloroform | Slightly Soluble | - | [1] |
| Methanol | Slightly Soluble | - | [1] |
| Water | - | 101.0 mg/mL | [4] |
| DMSO | - | 50 mg/mL (354.18 mM) | [5] |

Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. The solubility data for Ethosuximide is provided as a reference.

Experimental Protocols



Detailed experimental procedures for determining the physicochemical properties of pharmaceutical compounds like **Ethosuximide-d3** are crucial for quality control and formulation development. Below are generalized protocols based on standard laboratory techniques.

2.1. Determination of Melting Point

The melting point is a critical indicator of purity. A common method is using a digital melting point apparatus.

- Apparatus: Digital melting point apparatus, capillary tubes.
- Procedure:
 - A small, dry sample of Ethosuximide-d3 is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed into the heating block of the apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point (42-44°C)[1][3].
 - The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.
 - The procedure is repeated two more times, and the average range is calculated.

2.2. Determination of Solubility

Solubility is determined by preparing a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

- Apparatus: Analytical balance, vials, orbital shaker, centrifuge, HPLC-UV or other quantitative analysis instrument.
- Procedure (Shake-Flask Method):



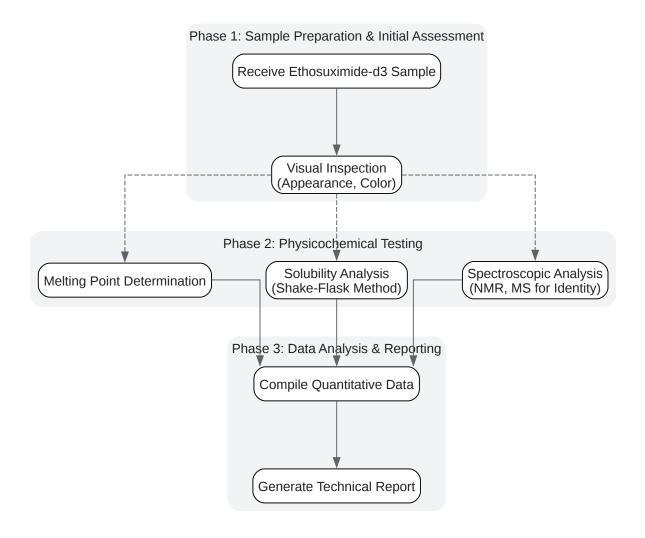
- An excess amount of **Ethosuximide-d3** is added to a known volume of the solvent (e.g.,
 Chloroform, Methanol) in a sealed vial.
- The vial is agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to let undissolved particles settle.
- A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.
- The concentration of Ethosuximide-d3 in the clear supernatant is then determined using a validated analytical method, such as HPLC-UV. The result is expressed in units like mg/mL or mol/L.

Visualized Workflows and Pathways

3.1. Experimental Workflow for Physical Characterization

The following diagram outlines a typical workflow for the physical and chemical characterization of a pharmaceutical substance like **Ethosuximide-d3**.





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Workflow for Physical Characterization.

3.2. Mechanism of Action: Signaling Pathway



Ethosuximide's primary mechanism of action is the blockade of T-type calcium channels in thalamic neurons. This action is crucial for controlling absence seizures, which are associated with rhythmic "spike-and-wave" discharges generated by thalamocortical circuits.



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